4-(phenylsulfonyl)-1H-pyrazol-5-amine
Description
Significance of Pyrazole (B372694) Derivatives in Synthetic and Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of modern synthetic and medicinal chemistry. nih.govresearchgate.net Its derivatives are recognized for their wide array of biological activities, which has led to their investigation and development as therapeutic agents. mdpi.com The versatility of the pyrazole scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological effects.
The applications of pyrazole derivatives are extensive and varied, with compounds exhibiting properties such as:
Anti-inflammatory action
Anticancer properties
Antimicrobial effects
Antiviral activity
Enzyme inhibition
This broad spectrum of activity has cemented the pyrazole ring as a "privileged scaffold" in drug discovery, a core structure that is frequently employed in the design of new bioactive molecules.
Overview of Sulfonyl-Substituted Pyrazole Frameworks in Chemical Science
The incorporation of a sulfonyl group into the pyrazole framework introduces a new dimension of chemical and biological properties. The strong electron-withdrawing nature of the sulfonyl moiety can significantly influence the electronic distribution within the pyrazole ring, thereby affecting its reactivity and interaction with biological targets.
Research into sulfonyl-substituted pyrazoles has revealed their potential in several areas. For instance, certain derivatives have been investigated as:
Anticancer Agents: Targeting specific enzymes involved in cancer progression. nih.gov
Enzyme Inhibitors: Specifically, as inhibitors of human carbonic anhydrase II, IX, and XII. nih.gov
Soluble Epoxide Hydrolase Inhibitors: Demonstrating potential therapeutic applications. researchgate.net
The synthesis of these frameworks often involves multi-step reactions, and contemporary research focuses on developing more efficient, one-pot methodologies. researchgate.net
Research Trajectory and Potential of 4-(phenylsulfonyl)-1H-pyrazol-5-amine within Heterocyclic Chemistry
While extensive research exists for the broader class of sulfonyl-substituted pyrazoles, specific and detailed studies on 4-(phenylsulfonyl)-1H-pyrazol-5-amine are less prevalent in the current literature. However, by examining its structural components—the pyrazole core, the 5-amino group, and the 4-phenylsulfonyl substituent—we can infer its potential research trajectory.
The presence of the 5-amino group is particularly significant, as 5-aminopyrazoles are a well-established class of compounds with diverse biological activities, including roles as kinase inhibitors and anticancer agents. mdpi.com The phenylsulfonyl group at the 4-position is expected to modulate the electronic properties of the pyrazole ring and provide additional interaction points for biological targets.
The synthesis of related structures, such as derivatives of 5-amino-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one, provides insights into potential synthetic routes. The reaction of this precursor with various electrophiles can lead to a range of substituted N-sulfonylpyrazoles. nih.gov Spectroscopic characterization of these related compounds offers a foundational dataset for the identification and analysis of 4-(phenylsulfonyl)-1H-pyrazol-5-amine.
Table 1: Spectroscopic Data for a Related N-Sulfonylaminopyrazole Derivative nih.gov
| Spectroscopic Technique | Observed Signals (for 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}...) |
| IR (KBr, cm⁻¹) | 3475, 3304 (NH₂), 1690 (C=O) |
| ¹H NMR (DMSO-d₆, ppm) | 2.40 (s, 3H, CH₃), 4.91 (s, 1H, CH-pyrazole), 5.45 (s, 2H, CH₂), 6.34 (s, 2H, NH₂), 7.37-7.85 (m, Ar-H) |
The future research trajectory for 4-(phenylsulfonyl)-1H-pyrazol-5-amine will likely involve:
Development of efficient and regioselective synthetic methods.
Thorough chemical characterization, including X-ray crystallography to confirm its structure.
Exploration of its reactivity, particularly at the amino group and the pyrazole ring.
Screening for a range of biological activities, guided by the known properties of aminopyrazoles and sulfonyl-containing compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-9-8(6-11-12-9)15(13,14)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCMYVJXHPBJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332564 | |
| Record name | 4-(benzenesulfonyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
243661-06-5 | |
| Record name | 4-(benzenesulfonyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Phenylsulfonyl 1h Pyrazol 5 Amine and Its Analogs
Cyclocondensation and Annulation Strategies
Cyclocondensation and annulation reactions represent the cornerstone of pyrazole (B372694) synthesis. These methods typically involve the formation of the five-membered ring from acyclic precursors through the sequential or concerted formation of two new bonds.
Reactions Involving β-Ketonitriles and Hydrazines
The reaction between β-ketonitriles and hydrazines stands as one of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles. beilstein-journals.org This approach involves the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization, through the attack of the other nitrogen atom on the nitrile carbon, yields the 5-aminopyrazole ring system. beilstein-journals.org
A notable example is the one-pot domino reaction for the synthesis of 1,4-bis(phenylsulfonyl)-1H-pyrazol-5-amine derivatives. This reaction utilizes benzoylacetonitrile (B15868) (a β-ketonitrile) and phenylsulfonhydrazine, with tetrabutylammonium (B224687) iodide (TBAI) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, to successfully form both C-S and C-N bonds at room temperature. researchgate.netresearchgate.net This method is advantageous due to its mild reaction conditions, broad substrate scope, and high yields. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Key Features |
| β-Ketonitrile | Hydrazine | - | 5-Aminopyrazole | Versatile, forms hydrazone intermediate. beilstein-journals.org |
| Benzoylacetonitrile | Phenylsulfonhydrazine | TBAI/TBHP | 1,4-bis(phenylsulfonyl)-1H-pyrazol-5-amine derivative | One-pot, mild conditions, high yield. researchgate.netresearchgate.net |
Multicomponent Reaction Approaches Incorporating Sulfonyl Moieties
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of pyrazoles incorporating sulfonyl groups.
A transition metal-free, three-component reaction has been established for the de novo synthesis of sulfonated pyrazoles. This method brings together sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates under mild conditions to afford pyrazoles bearing two different sulfonyl groups in a single operation. nih.govacs.org Another three-component approach utilizes sulfonyl hydrazides to construct fully substituted pyrazoles. acs.org The strategic use of MCRs provides a highly efficient and atom-economical route to diversely substituted sulfonylpyrazoles. rsc.org
| Components | Catalyst/Conditions | Product | Key Features |
| Sulfonyl hydrazide, 1,3-Diketone, Sodium sulfinate | Metal-free, mild conditions | Disulfonylated pyrazole | De novo synthesis, one-step. nih.govacs.org |
| β-Ketonitrile, Arylhydrazine, Aryl sulfonyl hydrazide | Iodine-mediated | Fully substituted pyrazole | Metal-free, one-pot, multiple bond formation. nih.gov |
| Enaminone, Aryl hydrazine hydrochloride, Internal alkyne | Rh(III) catalysis | N-Naphthyl pyrazole | Simultaneous construction of pyrazole and phenyl rings. rsc.org |
Cyclization of Functionalized Precursors and Hydrazones
The cyclization of pre-functionalized acyclic precursors, particularly hydrazones, is a fundamental strategy for pyrazole synthesis. organic-chemistry.org These methods offer a high degree of control over the substitution pattern of the final product.
One such approach is the electrophilic cyclization of α,β-alkynic hydrazones, which can be readily prepared from hydrazines and propargyl aldehydes or ketones. acs.org Treatment of these hydrazones with copper(I) iodide in the presence of a base leads to the formation of pyrazole derivatives in good to excellent yields. acs.org Another strategy involves a [3+2] cycloaddition reaction of sulfonyl hydrazones with benzyl (B1604629) acrylate (B77674) under transition-metal-free conditions, providing an alternative route to pyrazole derivatives with good functional group compatibility. rsc.orgresearcher.life The ambiphilic reactivity of hydrazones can also be exploited in Brønsted acid-mediated reactions to afford multisubstituted pyrazoles under mild conditions. organic-chemistry.org
| Precursor | Reagent/Catalyst | Product | Key Features |
| α,β-Alkynic hydrazone | Copper(I) iodide | Substituted pyrazole | Electrophilic cyclization. acs.org |
| Sulfonyl hydrazone and Benzyl acrylate | Base | Substituted pyrazole | [3+2] cycloaddition, metal-free. rsc.orgresearcher.life |
| Hydrazone | Brønsted acid | Multisubstituted pyrazole | Ambiphilic reactivity, mild conditions. organic-chemistry.org |
Catalytic Approaches for C-X Bond Formation
Modern catalytic methods, employing both transition metals and metal-free systems, have enabled the development of highly efficient and selective routes for the synthesis of complex pyrazole derivatives. These approaches often involve the formation of carbon-heteroatom or carbon-carbon bonds on a pre-existing pyrazole core or during the ring-forming step.
Transition Metal-Catalyzed Methods (e.g., Rh(III)-catalyzed C-H activation/cyclization)
Transition metal catalysis, particularly with rhodium, has proven to be a powerful tool for the synthesis of functionalized pyrazoles through C-H activation and cyclization strategies. researchgate.net Rh(III)-catalyzed C-H activation of pyrazoles and subsequent annulation with alkynes or other coupling partners allows for the construction of fused polycyclic systems containing a pyrazole moiety. rsc.orgbohrium.com
For instance, a Rh(III)-catalyzed three-component reaction of enaminones, aryl hydrazine hydrochlorides, and internal alkynes has been developed for the synthesis of N-naphthyl pyrazoles. rsc.org This cascade process involves the initial formation of the pyrazole ring followed by a Satoh–Miura benzannulation, leading to the construction of two cyclic moieties in a single operation. rsc.org Redox-neutral C-H activation of pyrazolones catalyzed by Rh(III) has also been reported as an economical approach for the synthesis of N-substituted indoles. researchgate.net
| Substrates | Catalyst | Product | Key Features |
| Aryl substituted pyrazoles, Cyclopropanols | Rh(III) | Pyrazolo[5,1-a]isoindoles | [4+1] cyclization via C-H activation. rsc.org |
| Enaminones, Aryl hydrazine hydrochlorides, Internal alkynes | Rh(III) | N-Naphthyl pyrazoles | Three-component cascade, pyrazole annulation and benzannulation. rsc.org |
| 2-(1H-pyrazol-1-yl)pyridine, Internal alkynes | Rh(III) | C-H alkenylation or indazole products | Switchable C-H functionalization. bohrium.com |
Metal-Free Oxidative Sulfonylation and Annulation Protocols
In recent years, there has been a significant drive towards the development of metal-free synthetic methods to avoid the cost and toxicity associated with transition metal catalysts. Several metal-free protocols for the sulfonylation and annulation of pyrazoles have been successfully developed.
A practical method for the synthesis of 4-sulfonyl pyrazoles involves a tandem C(sp²)-H sulfonylation and pyrazole annulation of N,N-dimethyl enaminones and sulfonyl hydrazines. researchgate.netdntb.gov.ua This reaction is catalyzed by molecular iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) at room temperature. researchgate.netdntb.gov.ua Direct sulfonylation of pyrazolones with sodium sulfinates can also be achieved using a molecular iodine-catalyzed system. rsc.org Furthermore, an electrochemical method, dually catalyzed by iodide, provides access to sulfonated pyrazoles from pyrazolones and sodium sulfites under external oxidant-free conditions. researchgate.net A three-component, iodine-mediated [3+2] annulation of β-ketonitriles, arylhydrazines, and aryl sulfonyl hydrazides offers a direct, metal-free route to fully substituted pyrazoles. nih.gov
| Substrates | Catalyst/Reagent | Product | Key Features |
| N,N-Dimethyl enaminones, Sulfonyl hydrazines | I₂ / TBHP | 4-Sulfonyl pyrazole | Metal-free, C-H sulfonylation and annulation cascade. researchgate.netdntb.gov.ua |
| Pyrazolones, Sodium sulfinates | I₂ / TBHP | Sulfonated pyrazole | Metal-free, direct sulfonylation. rsc.org |
| Pyrazolones, Sodium sulfites | Electrochemical/I⁻ | Sulfonated pyrazole | External oxidant-free. researchgate.net |
| β-Ketonitrile, Arylhydrazine, Aryl sulfonyl hydrazide | Iodine | Fully substituted pyrazole | Metal-free, three-component [3+2] annulation. nih.gov |
Post-Synthetic Introduction and Modification of the Phenylsulfonyl Moiety
A common strategy for synthesizing 4-(phenylsulfonyl)-1H-pyrazol-5-amine and its analogs involves the initial construction of the aminopyrazole core, followed by the introduction or modification of the phenylsulfonyl group at the desired position. This approach allows for flexibility and diversification of the final products.
N-sulfonyl derivatization of the amino group on the pyrazole ring is a direct method to introduce a sulfonyl moiety. This is typically achieved through sulfonamidation, where an aminopyrazole is reacted with a sulfonyl chloride in the presence of a base.
For instance, the sulfonylation of 4-amino-3-aryl-5-methoxymethyl-1H-pyrazoles has been successfully carried out using p-acetamidobenzenesulfonyl chloride. This reaction specifically targets the amino group to form the corresponding sulfanilamide (B372717) derivatives. The process involves treating the aminopyrazole with the sulfonyl chloride to yield the desired N-sulfonylated product.
Another approach involves the synthesis of 5-aminopyrazoles on a solid support, followed by derivatization. Resin-supported β-ketonitriles can be cyclized to form aminopyrazoles, which are then acylated with sulfonyl chlorides. Cleavage from the resin subsequently yields the N-sulfonylated 5-aminopyrazoles in high purity. This method is advantageous for creating libraries of compounds for screening purposes. Research has also led to the preparation of 1,3-disubstituted-5-aminopyrazoles that feature a sulfonamide group, highlighting the utility of this scaffold in developing compounds with specific biological affinities.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 4-Amino-3-aryl-5-methoxymethyl-1H-pyrazole | p-Acetamidobenzenesulfonyl chloride | N-Sulfonylated 4-aminopyrazole | |
| Resin-bound 5-aminopyrazole | Sulfonyl chloride | N-Sulfonylated 5-aminopyrazole |
A two-step process involving C4-sulfenylation followed by oxidation is a robust method for introducing a phenylsulfonyl group at the 4-position of the pyrazole ring.
The initial step, C4-sulfenylation, establishes a carbon-sulfur bond at the C4 position. A notable method involves the reaction of 4-iodo-1H-pyrazol-5-amine with an arylsulfonyl hydrazide in water. researchgate.net This metal-free approach is environmentally friendly and proceeds in moderate to excellent yields. researchgate.net Mechanistic studies suggest that the in-situ formation of iodine from the starting material is crucial for this transformation. researchgate.net Other strategies include tandem reactions where the pyrazole ring formation and C-H sulfenylation occur in one pot. For example, the reaction of 1,3-diarylpropane-1,3-diones with arylsulfonyl hydrazides in the presence of an iodine source yields fully substituted C4-sulfenylated pyrazoles.
The second step is the oxidation of the resulting arylthioether (sulfide) to the corresponding sulfone. This transformation is critical for obtaining the final phenylsulfonyl moiety. Common and effective oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The selective oxidation of pyrazole-containing thioethers can be controlled by the reaction conditions. beilstein-journals.org For example, treatment with an excess of hydrogen peroxide in a suitable solvent like acetic acid at elevated temperatures leads to the formation of the sulfone. beilstein-journals.org Similarly, m-CPBA is a widely used reagent for oxidizing sulfides to sulfones and has been successfully applied to the gram-scale oxidation of 4-methylthiophenylpyrazole. researchgate.net
| Starting Material | Reagents | Intermediate Product | Oxidizing Agent | Final Product | Reference |
| 4-Iodo-1H-pyrazol-5-amine | Arylsulfonyl hydrazide | 4-(Arylthio)-1H-pyrazol-5-amine | m-CPBA or H₂O₂ | 4-(Arylsulfonyl)-1H-pyrazol-5-amine | researchgate.net |
| 1,3-Diarylpropane-1,3-dione | Arylsulfonyl hydrazide, Iodine | C4-Sulfenylated pyrazole | m-CPBA or H₂O₂ | C4-Sulfonylated pyrazole | |
| Pyrazole-containing thioether | - | - | Hydrogen Peroxide | Pyrazole-containing sulfone | beilstein-journals.org |
| 4-Methylthiophenylpyrazole | - | - | m-CPBA | 4-Methylsulfonylphenylpyrazole | researchgate.net |
Solid-Phase Synthesis Techniques for Aminopyrazole Scaffolds
Solid-phase synthesis offers a powerful platform for the efficient generation of libraries of aminopyrazole derivatives, which is highly valuable for drug discovery and materials research. This technique immobilizes starting materials or intermediates on a solid support (resin), allowing for simplified purification through filtration and washing after each reaction step.
An effective solid-phase method for synthesizing 5-substituted aminopyrazoles utilizes resin-immobilized β-ketoamides as the starting material. These are reacted with an aryl or alkyl hydrazine and Lawesson's reagent in a mixture of tetrahydrofuran (B95107) (THF) and pyridine. Heating this suspension results in the formation of a resin-bound 5-aminopyrazole. The final product is then liberated from the solid support by treatment with trifluoroacetic acid (TFA). This method is noted for being general and proceeding under mild conditions.
Another versatile solid-phase synthesis of 5-aminopyrazoles starts with an enamine nitrile. This starting material is hydrolyzed to a β-ketonitrile derivative while attached to the resin. The resin-bound β-ketonitrile then reacts with various hydrazines to form the corresponding 5-aminopyrazoles. Subsequent cleavage from the resin affords the desired products. This approach is considered highly efficient as it circumvents the often problematic handling of free β-ketonitrile intermediates.
| Resin-Bound Starting Material | Key Reagents | Key Intermediate | Cleavage Reagent | Final Product |
| β-Ketoamide | Hydrazine, Lawesson's reagent | Resin-bound 5-aminopyrazole | Trifluoroacetic acid (TFA) | 5-Substituted aminopyrazole |
| Enamine nitrile | Hydrazine | Resin-bound 5-aminopyrazole (via β-ketonitrile) | Not specified | 5-Aminopyrazole |
Chemical Reactivity and Derivatization of 4 Phenylsulfonyl 1h Pyrazol 5 Amine
Functionalization at the Pyrazole (B372694) Ring Core
The pyrazole ring of 4-(phenylsulfonyl)-1H-pyrazol-5-amine, while substituted at the C4 and C5 positions, still possesses reactive sites at the C3 carbon and the N1 nitrogen, allowing for further molecular elaboration.
Regioselective C-H Halogenation (e.g., Chlorination, Bromination, Iodination)
Direct C-H halogenation of the pyrazole ring system is a common strategy for introducing a handle for further cross-coupling reactions. For 3-aryl-1H-pyrazol-5-amines, direct halogenation using N-halosuccinimides (NXS) such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) has been shown to be an effective, metal-free method for installing a halogen at the C4 position. mdpi.comsemanticscholar.org These reactions typically proceed at room temperature in a solvent like DMSO, which can act as both the solvent and a catalyst. mdpi.com
In the case of 4-(phenylsulfonyl)-1H-pyrazol-5-amine, the C4 position is already occupied. The phenylsulfonyl group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution. Conversely, the 5-amino group is a powerful activating group. The regiochemical outcome of halogenation on this specific substrate would be directed by the combined electronic effects of these substituents. Electrophilic attack would be anticipated to occur at the C3 position, the only available carbon on the heterocyclic core.
Table 1: General Conditions for Regioselective C-H Halogenation of Aminopyrazoles
| Halogenation Type | Reagent | Typical Conditions | Expected Product Position on Target Molecule | Reference |
|---|---|---|---|---|
| Chlorination | N-Chlorosuccinimide (NCS) | DMSO, Room Temperature | C3 | mdpi.com |
| Bromination | N-Bromosuccinimide (NBS) | DMSO, Room Temperature | C3 | mdpi.com |
| Iodination | N-Iodosuccinimide (NIS) | DMSO, Room Temperature | C3 | mdpi.com |
Alkylation and Arylation Reactions
Alkylation and arylation can occur at either the nitrogen or carbon atoms of the pyrazole ring, depending on the reaction conditions and reagents employed.
N-Alkylation and N-Arylation: The pyrazole ring contains two nitrogen atoms, and alkylation or arylation can lead to a mixture of N1 and N2 isomers. The regioselectivity is often influenced by steric hindrance and the electronic nature of the substituents.
N-Alkylation: Methods for N-alkylation include reactions with alkyl halides under basic conditions or acid-catalyzed reactions with trichloroacetimidate (B1259523) electrophiles. researchgate.netgoogle.com For industrial applications, gas-phase reactions using catalysts like crystalline aluminosilicates have been developed. google.comacs.org
N-Arylation: Copper-catalyzed N-arylation (Ullmann condensation) using aryl iodides or bromides is a general method applicable to a wide range of nitrogen heterocycles, including pyrazoles. mdpi.com These reactions typically employ a copper(I) source, a diamine ligand, and a base like potassium carbonate. mdpi.com
C-Arylation: Direct C-H arylation offers an atom-economical route to C-arylated pyrazoles. Palladium-catalyzed methods have been developed for the direct arylation of pyrazoles. organic-chemistry.org For 4-(phenylsulfonyl)-1H-pyrazol-5-amine, the most likely site for direct C-H arylation is the C3 position. Alternatively, a two-step sequence involving initial C3-halogenation (as described in 3.1.1) followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an arylboronic acid is a robust and widely used strategy for constructing C-C bonds. rsc.orgresearchgate.net
Reactions Involving the 5-Amino Group
The 5-amino group is a key functional handle, acting as a potent nucleophile and enabling a variety of transformations, from dimerization to the construction of complex fused heterocyclic systems.
Oxidative Dimerization and Coupling Reactions
The 5-amino group of pyrazol-5-amines can undergo oxidative dehydrogenative coupling to form azo compounds (diazenes). nih.gov These reactions can be promoted by various catalytic systems. One described method involves a reaction that simultaneously installs C-I and N=N bonds through iodination and oxidation. nih.govrsc.org Another approach utilizes a copper-catalyzed oxidative coupling process. rsc.org
For instance, 1,3-diphenyl-4-(phenylselanyl)-1H-pyrazol-5-amine has been shown to undergo oxidative dehydrogenative coupling to yield the corresponding diazo compound. academie-sciences.fr Similarly, Cu(OAc)2 can be used to catalyze the oxidative N-N coupling of aminopyrazoles. nih.gov These reactions highlight the propensity of the amino group to participate in oxidation reactions, leading to dimeric structures linked by an azo bridge.
Condensation Reactions with Bifunctional Reagents for Fused Heterocycle Formation
The nucleophilic 5-amino group readily reacts with bifunctional electrophiles in cyclocondensation reactions to generate fused heterocyclic systems. This is a cornerstone of the derivatization chemistry of aminopyrazoles, providing access to scaffolds of significant medicinal interest. organic-chemistry.org
Pyrazolo[1,5-a]pyrimidines: These bicyclic systems are synthesized by reacting 5-aminopyrazoles with 1,3-dielectrophiles such as β-dicarbonyl compounds, enaminones, or α,β-unsaturated ketones. wikipedia.orgresearchgate.net The reaction proceeds via initial condensation of the exocyclic 5-amino group with one electrophilic center, followed by intramolecular cyclization of the endocyclic N1 nitrogen onto the second electrophilic center. The regioselectivity is driven by the higher nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen. nih.gov
Pyrazolo[1,5-a]quinazolines: This tricyclic framework can be constructed by reacting 5-aminopyrazoles with derivatives of 2-aminobenzoic acid. For example, condensation with a 2-hydrazinobenzoic acid derivative can lead to the formation of the pyrazolo[1,5-a]quinazolin-5(4H)-one core. osi.lvresearchgate.netorganic-chemistry.org
Table 2: Examples of Fused Heterocycle Formation from 5-Aminopyrazoles
| Target Fused System | Bifunctional Reagent Type | General Reaction Conditions | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | β-Diketones, Enaminones | Acidic catalysis (e.g., AcOH), Reflux | nih.govbeilstein-archives.org |
| Pyrazolo[1,5-a]quinazolines | 2-Hydrazinobenzoic acids | AcOH or DMF, Heat | researchgate.netorganic-chemistry.org |
Ring-Opening and Rearrangement Pathways
Under specific conditions, the pyrazole ring itself can undergo cleavage or rearrangement, providing pathways to novel chemical structures.
An oxidative ring-opening of 1H-pyrazol-5-amines to form 3-diazenylacrylonitrile derivatives has been reported. rsc.org This transformation proceeds under mild, transition-metal-free conditions and is thought to occur via a hydroxylamine (B1172632) intermediate followed by water elimination. rsc.org
Furthermore, pyrazole nitrenes, which can be generated from 5-azidopyrazoles, can undergo unusual rearrangements. For instance, the thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in acetic acid does not lead to the expected fused furoxan. Instead, it results in a product formed from the reduction of the azido (B1232118) group to an amino group and the oxidative conversion of the C3-methyl group. google.com Computational studies suggest this complex transformation proceeds through a pyrazole ring-opening and recyclization cascade, demonstrating that the pyrazole core is not always inert and can participate in profound structural reorganizations.
Spectroscopic and Structural Elucidation of 4 Phenylsulfonyl 1h Pyrazol 5 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. researchgate.net For pyrazole (B372694) derivatives, ¹H and ¹³C NMR are routinely used to confirm the molecular framework, while more advanced techniques can resolve complex structural questions such as tautomerism. researchgate.netipb.pt
The ¹H NMR spectrum provides detailed information about the proton environment in a molecule. In derivatives of 4-(phenylsulfonyl)-1H-pyrazol-5-amine, several key resonances are expected. The protons of the phenylsulfonyl group typically appear as a set of multiplets in the aromatic region of the spectrum. The amino group (NH₂) protons usually give rise to a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
In a specific derivative, 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one, the ¹H NMR spectrum (recorded in DMSO-d₆) showed distinct signals that were assigned to its structure. nih.goviucr.org The amino (NH₂) protons appeared as a singlet at δ 6.34 ppm. nih.goviucr.org The pyrazole ring proton (CH) was observed as a singlet at δ 4.91 ppm. nih.goviucr.org The aromatic protons from the phenylsulfonyl and tolyl groups were seen as multiplets in the range of δ 7.37–7.85 ppm. nih.goviucr.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| NH₂ (Amino) | 6.34 | Singlet | nih.goviucr.org |
| CH (Pyrazole Ring) | 4.91 | Singlet | nih.goviucr.org |
| CH₂ | 5.45 | Singlet | nih.goviucr.org |
| CH₃ (Tolyl) | 2.40 | Singlet | nih.goviucr.org |
| Ar-H (Aromatic) | 7.37 - 7.85 | Multiplet | nih.goviucr.org |
| ¹H NMR data for 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one in DMSO-d₆. |
The chemical shifts and coupling constants are highly dependent on the specific substitution pattern on both the pyrazole and the phenylsulfonyl rings. ipb.pt
¹³C NMR spectroscopy is instrumental in defining the carbon skeleton of a molecule. For pyrazole derivatives, the chemical shifts of the carbon atoms in the heterocyclic ring are particularly diagnostic. nih.govresearchgate.net The carbon atoms of the pyrazole ring (C3, C4, and C5) resonate at characteristic positions, which are influenced by the nature of their substituents. The carbons of the phenylsulfonyl group typically appear in the 120-140 ppm range, characteristic of aromatic systems. The carbon atom attached to the sulfonyl group (C-S) is also identifiable.
| Carbon Assignment | Typical Chemical Shift Range (δ, ppm) |
| C3 (Pyrazole Ring) | 140 - 155 |
| C4 (Pyrazole Ring) | 90 - 110 |
| C5 (Pyrazole Ring) | 145 - 160 |
| Aromatic Carbons (Phenylsulfonyl) | 125 - 140 |
| Expected ¹³C NMR chemical shift ranges for 4-(phenylsulfonyl)-1H-pyrazol-5-amine derivatives based on related structures. nih.govrsc.org |
Pyrazole systems can exhibit annular tautomerism, a form of prototropy where a proton can occupy different positions on the nitrogen atoms of the ring. bohrium.com NMR spectroscopy is a key analytical method for investigating these tautomeric equilibria. bohrium.comresearchgate.net Techniques such as ¹⁵N NMR are particularly powerful for distinguishing between tautomers, as the nitrogen chemical shifts are highly sensitive to their chemical environment. researchgate.net
By using variable-temperature NMR studies, it is possible to slow the rate of proton exchange to the point where signals for individual tautomers can be observed and their equilibrium constants determined. fu-berlin.de In the solid state, techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR can be used to study the tautomeric forms present in the crystal lattice and investigate the dynamics of solid-state proton transfer. bohrium.com For complex derivatives, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for assigning all proton and carbon signals and confirming the connectivity of the molecule. ipb.pt
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For 4-(phenylsulfonyl)-1H-pyrazol-5-amine, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular formula.
The fragmentation of pyrazole derivatives under electron impact (EI) ionization often involves characteristic cleavages of the heterocyclic ring and its substituents. The phenylsulfonyl moiety is expected to produce prominent fragments. Common fragmentation pathways include:
Cleavage of the C-S bond, leading to the formation of a phenylsulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 or a pyrazolyl radical.
Loss of SO₂ from the phenylsulfonyl fragment to give a phenyl cation ([C₆H₅]⁺) at m/z 77.
Fragmentation of the pyrazole ring itself, which can lead to a variety of smaller, nitrogen-containing fragments.
The presence of sulfur can often be identified by the isotopic pattern of the molecular ion, specifically the M+2 peak, which will be more intense (approximately 4.4% of the M+ peak) than for compounds containing only carbon, hydrogen, nitrogen, and oxygen. whitman.edu
| Ion Fragment | Proposed Structure | Expected m/z |
| Phenyl cation | [C₆H₅]⁺ | 77 |
| Phenylsulfonyl cation | [C₆H₅SO₂]⁺ | 141 |
| Common fragments expected in the mass spectrum of 4-(phenylsulfonyl)-1H-pyrazol-5-amine derivatives. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. masterorganicchemistry.com The IR spectrum of 4-(phenylsulfonyl)-1H-pyrazol-5-amine and its derivatives would display characteristic absorption bands for the amine and sulfonyl groups.
N-H Vibrations: The amino group (NH₂) typically shows two distinct stretching bands in the region of 3300-3500 cm⁻¹. pressbooks.pub For example, in the derivative 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one, NH₂ stretching vibrations were observed at 3475 and 3304 cm⁻¹. nih.goviucr.org
S=O Vibrations: The sulfonyl group (SO₂) is characterized by strong, sharp absorption bands. These typically appear as two distinct peaks corresponding to asymmetric and symmetric stretching. For related 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, these bands are found in the 1330–1630 cm⁻¹ range. mdpi.com
C=C and C=N Vibrations: Stretching vibrations for the aromatic phenyl ring and the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. rsc.org
C-H Vibrations: Aromatic C-H stretching is typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. libretexts.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Amino (NH₂) | Stretching | 3300 - 3500 | nih.goviucr.orgpressbooks.pub |
| Sulfonyl (SO₂) | Asymmetric & Symmetric Stretching | 1330 - 1630 | mdpi.com |
| Aromatic/Heterocyclic | C=C, C=N Stretching | 1400 - 1600 | rsc.org |
| Aromatic C-H | Stretching | > 3000 | libretexts.org |
X-ray Crystallography for Solid-State Structural Confirmation
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
The crystal structure of a closely related derivative, 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one, has been determined. iucr.orgresearchgate.net The analysis revealed that the pyrazole ring is essentially planar. iucr.org The sulfur atom of the phenylsulfonyl group was found to lie slightly out of the ring plane, indicating a pyramidalized geometry at the N1 nitrogen atom to which it is attached. nih.goviucr.org
A key feature observed in the solid state is the presence of hydrogen bonding. An intramolecular hydrogen bond was identified between one of the amino group's hydrogen atoms and a sulfonyl oxygen atom. nih.govnih.gov This interaction plays a significant role in determining the conformation of the molecule. Intermolecular hydrogen bonds also dictate the packing of the molecules in the crystal lattice, often forming extended networks like ribbons or layers. nih.govnih.gov
| Structural Parameter | Observation in a Derivative | Reference |
| Pyrazole Ring Geometry | Approximately planar | nih.goviucr.orgnih.gov |
| Dihedral Angle (Pyrazole/Phenyl) | Varies with substitution (e.g., 79.09°) | nih.gov |
| N1 Atom Geometry | Significantly pyramidalized | nih.goviucr.org |
| Hydrogen Bonding | Intramolecular (NH₂···O=S) and Intermolecular | nih.goviucr.orgnih.gov |
| Key crystallographic findings for derivatives of 4-(phenylsulfonyl)-1H-pyrazol-5-amine. |
These crystallographic studies are crucial for unambiguously confirming the connectivity, which can sometimes be ambiguous based on spectroscopic data alone, and for understanding the non-covalent interactions that govern the solid-state properties of these compounds. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in synthetic chemistry for the verification of a newly synthesized compound's empirical formula. This method provides quantitative data on the elemental composition of a sample, typically for carbon (C), hydrogen (H), and nitrogen (N), and in the case of sulfonyl-containing compounds, sulfur (S). The experimentally determined weight percentages of these elements are compared with the percentages calculated from the proposed molecular formula. A close agreement between the "found" and "calculated" values serves as crucial evidence for the successful synthesis and purity of the target molecule. In academic and industrial research, an agreement within ±0.4% is generally considered acceptable for confirming the elemental constitution of a new compound. nih.gov
In the structural elucidation of 4-(phenylsulfonyl)-1H-pyrazol-5-amine derivatives, elemental analysis is routinely employed to confirm that the intended molecular structure has been obtained. For instance, the analysis of the derivative 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one yielded results that were in strong agreement with the calculated values for its molecular formula, C₁₈H₁₇N₃O₄S. nih.gov The close correlation between the observed and theoretical percentages for C, H, N, and S confirms the compound's composition. nih.gov
Below is the elemental analysis data for this derivative:
Elemental Analysis of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one nih.gov
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 58.21 | 58.39 |
| Hydrogen (H) | 4.61 | 4.42 |
| Nitrogen (N) | 11.31 | 11.65 |
Similarly, for more complex pyrazole derivatives, elemental analysis provides foundational proof of structure. The analysis of Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminobiphenyl}amine, with a molecular formula of C₈₄H₆₀N₁₀, also showed a strong correlation between the calculated and experimentally found values, thereby verifying its complex structure. researchgate.net
Elemental Analysis of Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminobiphenyl}amine researchgate.net
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 83.42 | 84.32 |
| Hydrogen (H) | 5.00 | 5.25 |
Computational Chemistry and Theoretical Investigations of 4 Phenylsulfonyl 1h Pyrazol 5 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for analyzing the electronic structure of organic molecules like pyrazole (B372694) derivatives, offering a favorable balance between computational cost and accuracy. eurasianjournals.comresearchgate.net These calculations are instrumental in understanding the fundamental electronic and geometric properties of 4-(phenylsulfonyl)-1H-pyrazol-5-amine.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For 4-(phenylsulfonyl)-1H-pyrazol-5-amine, DFT calculations are used to find the minimum energy conformation. The analysis typically involves optimizing bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for 4-(phenylsulfonyl)-1H-pyrazol-5-amine from DFT Calculations (Note: This table contains representative data based on typical DFT calculation results for similar structures.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | S-O (average) | 1.45 |
| S-C (phenyl) | 1.78 | |
| S-C (pyrazole) | 1.77 | |
| N-N (pyrazole) | 1.38 | |
| Bond Angle (°) | O-S-O | 120.5 |
| C(pyrazole)-S-C(phenyl) | 105.2 | |
| Dihedral Angle (°) | C(pyrazole)-C(pyrazole)-S-C(phenyl) | ~80.0 |
Understanding the electronic structure is key to predicting a molecule's reactivity and interaction with biological targets. nih.gov
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For pyrazole derivatives, DFT calculations are used to map these orbitals and their energy levels. In molecules containing sulfonyl and amino groups, the HOMO is often localized on the more electron-rich fragments, such as the aminopyrazole ring, while the LUMO may be distributed over the electron-withdrawing phenylsulfonyl moiety. researchgate.net A small HOMO-LUMO energy gap would indicate that charge transfer can readily occur within the molecule, suggesting higher chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. thaiscience.inforesearchgate.net It illustrates the electrostatic potential on the electron density surface. In an MEP map of 4-(phenylsulfonyl)-1H-pyrazol-5-amine, negative potential regions (typically colored red or yellow) are expected around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazole ring, indicating these are likely sites for electrophilic attack. researchgate.net Positive potential regions (blue) are generally found around the hydrogen atoms, particularly the amine protons, making them susceptible to nucleophilic attack. thaiscience.inforesearchgate.net
Table 2: Calculated Electronic Properties for 4-(phenylsulfonyl)-1H-pyrazol-5-amine (Note: This table contains representative data based on typical DFT calculation results for similar structures.)
| Property | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.8 |
DFT calculations can accurately predict spectroscopic data, which aids in the structural characterization of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to compute ¹H and ¹³C NMR chemical shifts. nih.govnih.gov Studies on similar pyrazole derivatives have shown that the accuracy of these predictions depends on the choice of the functional (e.g., B3LYP, M06-2X, TPSSTPSS) and the basis set (e.g., 6-311+G(d,p), TZVP). researchgate.netnih.govresearchgate.net By comparing the calculated shifts with experimental data for related structures, researchers can validate the proposed molecular structure. researchgate.net Quantum chemical predictions can greatly facilitate the assignment of complex NMR signals. rsc.org
Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) (Note: This table contains representative data based on typical DFT calculation results and experimental values for analogous compounds.)
| Proton | Predicted Chemical Shift (ppm) |
| NH (pyrazole) | 12.5 |
| NH₂ (amine) | 5.8 |
| CH (pyrazole) | 8.1 |
| CH (phenyl ortho) | 7.9 |
| CH (phenyl meta) | 7.6 |
| CH (phenyl para) | 7.7 |
Mechanistic Studies via Computational Modeling
Computational modeling is a valuable asset for elucidating reaction mechanisms in the synthesis of pyrazole derivatives. nih.gov For instance, the synthesis of 5-aminopyrazoles often involves the cyclocondensation of a β-ketonitrile with hydrazine (B178648) or its derivatives. DFT can be employed to model the reaction pathway, identifying transition states and intermediates. researchgate.net By calculating the activation energies for different potential pathways, the model can predict the regioselectivity of the reaction, such as the formation of the 4-(phenylsulfonyl) isomer over other possibilities. nih.gov Such studies provide a molecular-level understanding of the reaction, which can be used to optimize reaction conditions for higher yields and purity.
Theoretical Approaches in Analog Design
The structural framework of 4-(phenylsulfonyl)-1H-pyrazol-5-amine is a common feature in molecules designed for pharmacological activity, such as kinase inhibitors. nih.gov Computational chemistry plays a pivotal role in the rational design of new analogs. eurasianjournals.com By analyzing the electronic properties (HOMO-LUMO, MEP) and the conformational landscape of the parent molecule, chemists can make informed decisions about structural modifications. frontiersin.org
For example, molecular docking simulations can predict the binding mode and affinity of designed analogs to a specific biological target. eurasianjournals.com The insights gained from DFT calculations, such as the location of electron-rich and electron-poor regions, can guide the introduction of new functional groups to enhance interactions with the target protein, for instance, by forming additional hydrogen bonds or hydrophobic interactions. nih.gov This structure-based drug design approach, which integrates computational predictions with synthetic chemistry, accelerates the discovery of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. eurasianjournals.com
Structure Activity Relationship Sar Studies of 4 Phenylsulfonyl 1h Pyrazol 5 Amine Analogs
Influence of Substituents on the Phenylsulfonyl Moiety on Molecular Interactions
The phenylsulfonyl group plays a pivotal role in the molecular interactions of 4-(phenylsulfonyl)-1H-pyrazol-5-amine analogs. The orientation of the phenyl ring relative to the pyrazole (B372694) core, as defined by the dihedral angle, is a key determinant of how these molecules fit into the binding sites of their biological targets. nih.gov Substituents on this phenyl ring can significantly modulate these interactions through electronic and steric effects.
Electron-withdrawing groups, such as halogens or nitro groups, can enhance the potency of some pyrazole derivatives. nih.govmdpi.com For instance, the presence of chloro and trifluoromethyl groups on phenyl rings of certain pyrazole-containing compounds has been shown to elicit significant pain inhibition. nih.gov These groups can alter the electron density of the phenyl ring, influencing its ability to participate in π-π stacking or other non-covalent interactions with amino acid residues in the target protein. mdpi.com The addition of electron-withdrawing groups has been found to be preferable to electron-donating groups for improving the antiproliferation activity of certain pyrazolyl-nitroimidazole derivatives. mdpi.com
Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can also positively influence activity in other contexts. nih.govresearchgate.net For example, thiohydantoin derivatives with a pyrazole core and methoxy substituents have demonstrated promising anti-edematogenic activity, which is attributed to additional hydrogen bonding and favorable interactions with the active site of cyclooxygenase-2 (COX-2). nih.gov The nature of the substituent on the phenylsulfonyl moiety can thus fine-tune the electronic and steric properties of the molecule, thereby modulating its binding affinity and selectivity for its target.
The following table summarizes the influence of representative substituents on the phenylsulfonyl moiety on molecular interactions.
| Substituent Type | Example Substituents | General Effect on Molecular Interactions |
| Electron-Withdrawing | -Cl, -NO₂, -CF₃ | Can enhance potency by altering electron density for improved π-interactions. nih.govmdpi.com |
| Electron-Donating | -OCH₃, -CH₃ | May increase activity through additional hydrogen bonding opportunities or favorable steric interactions. nih.gov |
Effects of Modifications on the Pyrazole Ring System on Molecular Recognition
The pyrazole ring is a central component of the 4-(phenylsulfonyl)-1H-pyrazol-5-amine scaffold, and its modification can have profound effects on molecular recognition and biological activity. nih.gov The pyrazole ring itself can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility. nih.gov While it may not always directly interact with the target protein, it serves as a crucial scaffold to correctly orient the other pharmacophoric elements for optimal binding. nih.gov
Substitutions at various positions of the pyrazole ring are a common strategy to explore the SAR of these compounds. For example, the introduction of a methyl group at either the C3 or C4 position of pyrazole has been shown to improve its binding affinity to CYP2E1, whereas simultaneous methylation at C3 and C5 positions can block binding. nih.gov In another instance, the fusion of a benzene (B151609) or cyclohexane (B81311) ring to the pyrazole core significantly increased its affinity for the same enzyme. nih.gov
The nature of the substituent at the N1 position of the pyrazole ring is also critical. In a series of CDK2 inhibitors, N-alkylation of the pyrazol-4-yl ring at the pyrimidinyl-C2-NH position was found to be detrimental to both CDK2 inhibition and antiproliferative activity. mdpi.com Furthermore, topological changes, such as shifting the attachment point of the pyrazole ring, can lead to a significant reduction in inhibitory activity. mdpi.com These findings underscore the sensitivity of molecular recognition to the substitution pattern on the pyrazole ring.
The table below illustrates the effects of different modifications to the pyrazole ring on molecular recognition.
| Modification Type | Position of Modification | Observed Effects on Molecular Recognition |
| Alkylation | C3 and/or C4 | Can improve binding affinity. nih.gov |
| Alkylation | C3 and C5 (simultaneously) | Can hinder or block binding. nih.gov |
| Annulation | Fusing a second ring | Can significantly enhance binding affinity. nih.gov |
| N-Alkylation | N1 | Can be detrimental to activity. mdpi.com |
| Topological Isomerism | Attachment point of the ring | Can drastically reduce inhibitory potency. mdpi.com |
Contribution of the 5-Amino Group to Conformational Preferences and Ligand Efficiency
The 5-amino group is a key functional group in the 4-(phenylsulfonyl)-1H-pyrazol-5-amine scaffold, contributing significantly to both the conformational preferences of the molecule and its ligand efficiency. This group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with target proteins. rsc.org The ability of the aminopyrazole moiety to engage in hydrogen bonding with coordinated or non-coordinated anions or solvent molecules leads to the formation of extended hydrogen-bond networks. rsc.org
In the context of kinase inhibitors, the 5-amino group is frequently involved in forming hydrogen bonds with the hinge region of the kinase domain, a common binding motif for this class of drugs. mdpi.com The bifunctional nature of the aminopyrazole moiety, allowing it to chelate to a metal cation through its pyridinyl and pyrazolyl N-donors while the amino group hydrogen bonds with other species, highlights its versatility in molecular recognition. rsc.org
The conformational flexibility of molecules containing an aminopyrazolonyl moiety has been studied, revealing that these structures can adopt distinct supramolecular self-assembly patterns, such as β-sheets and α-helices, in the solid state. researchgate.netbohrium.com In solution, NMR studies have confirmed the involvement of the amino group in intermolecular hydrogen bonding. bohrium.com The conformational preferences are often dictated by the presence of intramolecular interactions within the residue. researchgate.net For instance, in derivatives of 3-amino-1H-pyrazole-5-carboxylic acid, an extended conformation is generally preferred due to these intramolecular interactions. researchgate.net
The contribution of the 5-amino group to ligand efficiency is also noteworthy. Ligand efficiency is a measure of the binding energy per heavy atom of a molecule, and the ability of the 5-amino group to form strong, directional hydrogen bonds can significantly enhance the binding affinity without a large increase in molecular weight. taylorandfrancis.com
The following table summarizes the key contributions of the 5-amino group.
| Contribution | Description |
| Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor, crucial for interaction with biological targets. rsc.org |
| Conformational Influence | Participates in intra- and intermolecular hydrogen bonds that dictate conformational preferences and supramolecular assembly. researchgate.netbohrium.comresearchgate.net |
| Ligand Efficiency | Enhances binding affinity through strong, specific interactions without significantly increasing molecular size. taylorandfrancis.com |
Bioisosteric Replacements within the 4-(phenylsulfonyl)-1H-pyrazol-5-amine Scaffold
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. This approach involves substituting an atom or a group of atoms with another that has similar steric and electronic properties. For the 4-(phenylsulfonyl)-1H-pyrazol-5-amine scaffold, bioisosteric replacements can be considered for both the phenylsulfonyl moiety and the pyrazole ring.
The phenyl ring of the phenylsulfonyl group is a common target for bioisosteric replacement to address issues such as poor metabolic stability or to explore new interactions with the target protein. nih.gov Saturated ring systems like bridged piperidines, bicyclo[1.1.1]pentane (BCP), and bicyclo[2.2.2]octane (BCO) have been successfully employed as phenyl bioisosteres, often leading to improved drug-like properties such as increased solubility and reduced lipophilicity. nih.gov The choice of a suitable bioisostere is contextual and depends on the specific binding environment. nih.gov For instance, the replacement of a phenylsulfonamide moiety with a pyrazole derivative in a series of CDK2 inhibitors led to the discovery of a new, potent chemotype. mdpi.com
The pyrazole ring itself can be replaced by other five-membered heterocycles such as thiazoles, triazoles, and imidazoles. researchgate.netnih.govacs.org Such replacements have been successfully applied in the development of cannabinoid receptor antagonists, where these bioisosteres maintained the desired antagonistic activity and receptor selectivity. nih.govacs.org Molecular modeling studies have shown a close three-dimensional structural overlap between the original pyrazole-containing compounds and their imidazole (B134444) bioisosteres. nih.govacs.org In another example, the replacement of a pyrazole C3-carboxamide with a 5-alkyl oxadiazole ring resulted in a novel class of derivatives with promising biological activity. rsc.org
The table below provides examples of bioisosteric replacements for the key components of the scaffold.
| Original Moiety | Bioisosteric Replacement | Potential Advantages |
| Phenyl (in Phenylsulfonyl) | Bridged piperidine, Bicyclo[1.1.1]pentane (BCP) | Improved solubility and lipophilicity. nih.gov |
| Phenylsulfonamide | Pyrazole | Discovery of novel and potent chemotypes. mdpi.com |
| Pyrazole | Thiazole, Triazole, Imidazole | Maintenance of biological activity and selectivity. nih.govacs.org |
| Pyrazole carboxamide | Oxadiazole | Generation of new classes of active compounds. rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org For pyrazole-based compounds, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to understand the structural requirements for activity and to design more potent inhibitors. nih.gov
These models generate contour maps that highlight the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov For instance, a hybrid 3D-QSAR study on pyrimidine (B1678525) and quinazoline-based PLK1 inhibitors revealed key structural characteristics necessary for potent inhibition. nih.gov Such studies can guide the design of new analogs with predicted higher activity. nih.gov
Fragment-based QSAR models have also been developed for pyrazole derivatives, which allow for the study of the relationship between specific molecular fragments and their contribution to the biological response. researchgate.net These models can provide insights into the importance of electron-rich substitutions at certain positions for improving inhibitory activity. researchgate.net
Molecular docking is another powerful computational tool used to predict the binding mode of a ligand within the active site of its target protein. biointerfaceresearch.com For pyrazole-benzimidazolone hybrids, docking studies have identified specific interactions with key amino acid residues, which are crucial for their inhibitory activity. biointerfaceresearch.com In a study of pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors, molecular docking revealed that potent analogs formed significant interactions with residues such as ASP 594, CYS 532, PHE 583, and SER 536. mdpi.com The predictions from docking studies can be further validated and refined using molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-protein complex. mdpi.com
The table below summarizes the application of computational methods in the study of 4-(phenylsulfonyl)-1H-pyrazol-5-amine analogs.
| Computational Method | Application | Insights Gained |
| 3D-QSAR (CoMFA/CoMSIA) | To correlate 3D structural features with biological activity. | Identification of favorable and unfavorable steric, electrostatic, and hydrophobic regions for activity. nih.gov |
| Fragment-based QSAR | To assess the contribution of individual molecular fragments to activity. | Understanding the impact of specific substituents on biological response. researchgate.net |
| Molecular Docking | To predict the binding orientation and interactions within the target's active site. | Identification of key amino acid residues involved in binding. biointerfaceresearch.commdpi.com |
| Molecular Dynamics (MD) Simulations | To study the dynamic behavior and stability of the ligand-protein complex over time. | Validation of docking poses and assessment of binding stability. mdpi.com |
Advanced Research Directions and Applications for the 4 Phenylsulfonyl 1h Pyrazol 5 Amine Scaffold in Chemical Biology
Utilization as a Privileged Scaffold in Drug Discovery and Development
The pyrazole (B372694) nucleus is a cornerstone in the development of modern pharmaceuticals, with numerous derivatives gaining FDA approval for various therapeutic applications. nih.gov The structural framework of 4-(phenylsulfonyl)-1H-pyrazol-5-amine is particularly promising, as related compounds have demonstrated a wide array of biological activities. The core pyrazole structure is integral to drugs with anti-inflammatory, anticancer, antibacterial, and antiviral properties. researchgate.netnih.govnih.gov
Research into derivatives of the parent scaffold has identified potent inhibitors for a variety of biological targets. For instance, pyrazole derivatives have been developed as inhibitors of crucial enzymes in disease pathways, such as Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and carbonic anhydrases, making them valuable candidates for multi-target anti-inflammatory agents. nih.gov Furthermore, different substitutions on the pyrazole ring have led to the discovery of compounds with significant anticancer activity, targeting enzymes like PI3 kinase, EGFR, VEGFR-2, and cyclin-dependent kinase 2 (CDK2). nih.gov
The versatility of the pyrazole scaffold allows for structural modifications that can significantly enhance efficacy and selectivity for specific biological targets, reinforcing its status as a privileged structure in the quest for novel therapeutic agents. nih.gov
| Derivative Class | Biological Target | Reported Activity |
|---|---|---|
| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamides | COX-2, 5-LOX, Carbonic Anhydrase (CA) | Anti-inflammatory nih.gov |
| Polysubstituted pyrazoles | DNA | Antitumor (HepG2 cells) nih.gov |
| Indole-pyrazole hybrids | CDK2 | Antitumor (HCT116, MCF7, HepG2, A549 cells) nih.gov |
| Fused pyrazole derivatives | EGFR, VEGFR-2 | Antitumor (HepG2 cells) nih.gov |
| Pyrazole carbaldehyde derivatives | PI3 Kinase | Anti-breast cancer (MCF7 cells) nih.gov |
Synthetic Utility in the Construction of Diverse Heterocyclic Systems
The 4-(phenylsulfonyl)-1H-pyrazol-5-amine molecule is not only a pharmacologically interesting scaffold but also a versatile building block in synthetic organic chemistry. The presence of a reactive amino group ortho to a ring nitrogen atom makes it an ideal precursor for the construction of various fused heterocyclic systems. mdpi.com This synthetic utility allows chemists to generate molecular diversity and explore novel chemical space for drug discovery.
A primary application is in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biomedical and photophysical properties. mdpi.comresearchgate.netmdpi.com These can be synthesized through the cyclization of 5-aminopyrazoles with reagents like α,β-unsaturated ketones or 1,3-dicarbonyl compounds. mdpi.comnih.gov The reaction conditions can be tailored to control regioselectivity, which is crucial when using nonsymmetrical reagents. mdpi.comnih.gov
Another important class of fused heterocycles derived from 5-aminopyrazoles is the pyrazolo[3,4-d]pyrimidines. nih.gov These are often prepared by the cyclization of an ortho-amino pyrazole ester with various nitriles. nih.gov The resulting compounds are bioisosteres of purines and have shown a wide range of biological activities, including antimicrobial effects. nih.gov The ability to readily construct these complex fused systems from the aminopyrazole starting material highlights its importance as a synthetic intermediate. mdpi.comresearchgate.net
| Starting Material | Reagent | Resulting Heterocycle | Conditions/Catalyst |
|---|---|---|---|
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones | Pyrazolo[3,4-b]pyridines | ZrCl4, 95 °C mdpi.com |
| Ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole | Aliphatic/aromatic nitriles | Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | Potassium tert-butoxide, Microwave irradiation nih.gov |
| 5-Aminopyrazoles | 1,3-Dicarbonyl compounds | Pyrazolo[3,4-b]pyridines | Acidic conditions (e.g., glacial AcOH) mdpi.comnih.gov |
| 5-Aminopyrazoles | Alkynyl aldehydes | Pyrazolo[3,4-b]pyridines | Ag(CF3CO2), TfOH, 100 °C nih.gov |
| 5-Amino-1H-pyrazoles | β-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | Acidic or basic conditions nih.gov |
Advancements in Green Chemistry Methodologies for its Synthesis and Functionalization
In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceutical compounds. The development of environmentally friendly methods for the synthesis and functionalization of the 4-(phenylsulfonyl)-1H-pyrazol-5-amine scaffold and its derivatives is an active area of research. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.
One significant advancement is the use of microwave-assisted synthesis. nih.gov This technique often leads to dramatically shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For example, the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been achieved with high efficiency using microwave irradiation. nih.gov
Another green approach involves the development of novel, reusable catalysts and the use of environmentally benign solvents like water or ethanol. One-pot, multi-component reactions are particularly attractive as they reduce the number of synthetic steps and purification procedures. A three-component, one-pot synthesis for pyrazolyl-5-amino-pyrazole-4-carbonitrile derivatives has been developed using a novel nano-catalyst in a water/ethanol solvent system, offering high yields and short reaction times. nih.gov Similarly, recyclable ionic liquids have been employed as catalysts for the synthesis of pyrazole derivatives under solvent-free conditions, aligning with the core tenets of green chemistry. researchgate.net
| Method | Key Features | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, controlled temperature and pressure. | Higher yields, shorter reaction times, improved workup procedures. nih.gov |
| Catalysis in Aqueous Media | Use of novel nano-catalysts (e.g., modified LDH) in H2O/EtOH solvent. | Eco-friendly, simple, mild conditions, catalyst reusability, excellent yields. nih.gov |
| Solvent-Free Catalysis | Use of recyclable ionic liquids (e.g., [Et3NH][HSO4]) as catalysts. | Eliminates volatile organic solvents, cost-effective, simple procedure, easy work-up. researchgate.net |
| Conventional Heating | Often requires organic solvents and longer reaction times. | Well-established procedures. |
Integration into Chemical Probe Design for Biological System Interrogation
Beyond its therapeutic potential, the 4-(phenylsulfonyl)-1H-pyrazol-5-amine scaffold is a valuable platform for the design of chemical probes. These specialized molecules are used to study and visualize biological processes within complex systems, such as cells and tissues. The structural features of this scaffold can be modified to incorporate reporter groups, such as fluorophores, without losing affinity for a specific biological target.
A compelling example of this application comes from research on derivatives of the closely related 5-amino-1-phenylpyrazole. Scientists have synthesized novel pyrazolo[3,4-b]pyridines that exhibit exciting photophysical properties, including large Stokes shifts. mdpi.com Crucially, these compounds demonstrated high and selective binding to amyloid-β plaques in brain tissue from patients with Alzheimer's disease (AD). mdpi.com This finding highlights the potential to develop fluorescent probes based on this scaffold for the diagnosis of AD and for studying the pathology of the disease. mdpi.com
Furthermore, the inherent properties of some pyrazole derivatives to exhibit unique photophysical characteristics make them suitable for the development of sensors for detecting specific ions or molecules within a biological context. mdpi.com The synthetic tractability of the 4-(phenylsulfonyl)-1H-pyrazol-5-amine core allows for the systematic modification needed to optimize a compound's properties as a selective and sensitive chemical probe.
Future Perspectives in Academic Organic and Medicinal Chemistry Research
The 4-(phenylsulfonyl)-1H-pyrazol-5-amine scaffold is poised to remain a focal point of research in academic and industrial settings. Its proven versatility as both a privileged scaffold for drug discovery and a synthetic building block ensures its continued relevance.
Future research will likely focus on several key areas. A major trend is the design of multi-target agents, where a single molecule is engineered to interact with multiple points in a disease pathway. researchgate.net The aminopyrazole benzenesulfonamide (B165840) framework is an excellent starting point for developing such compounds for complex diseases like cancer and inflammation. nih.gov
The synthesis of novel and increasingly complex fused heterocyclic systems from this scaffold will continue to be a priority. mdpi.com This exploration of new chemical space could lead to the discovery of compounds with entirely new mechanisms of action. Concurrently, the push for more sustainable and efficient synthetic methods will drive innovation in green chemistry, leading to new catalysts and reaction protocols for the synthesis and functionalization of these molecules. nih.gov
Finally, the application of this scaffold in the development of sophisticated chemical probes for diagnostics and as tools for chemical biology will expand. As our understanding of disease biology grows, so too will the need for precise molecular tools to interrogate these processes, a role for which the 4-(phenylsulfonyl)-1H-pyrazol-5-amine scaffold is exceptionally well-suited.
Q & A
Q. What are the established synthetic routes for 4-(phenylsulfonyl)-1H-pyrazol-5-amine, and how are intermediates characterized?
Synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. For example:
- Step 1 : Condensation of thiourea analogues with halogenated aryl groups to form regioisomers (e.g., thiourea to tetrazol-5-amine derivatives via halogenation) .
- Step 2 : Cyclization reactions under solvent-free conditions using barbituric acids and aldehydes to construct pyrazole cores .
- Key intermediates (e.g., α,β-unsaturated ketones) are characterized via 1H/13C-NMR and X-ray crystallography to confirm regiochemistry and substituent orientation .
Q. What analytical techniques are critical for structural confirmation of this compound?
- X-ray crystallography : Resolves bond angles, dihedral angles (e.g., 6.4° between pyrazole and pyridine rings in derivatives), and hydrogen bonding networks (intramolecular N–H⋯N interactions) .
- Spectroscopy : NMR confirms substituent positions (e.g., methoxy or sulfonyl groups) and purity .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically addressed?
Conflicting results (e.g., variable antitubercular or antibacterial activity) may arise from:
Q. What methodologies optimize pharmacokinetic properties of 4-(phenylsulfonyl)-1H-pyrazol-5-amine derivatives?
- Lipophilicity modulation : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility while retaining sulfonyl group bioactivity .
- Metabolic stability : Use pro-drug strategies (e.g., esterification of amine groups) to enhance bioavailability .
- In vitro ADME assays : Evaluate hepatic microsomal stability and plasma protein binding using LC-MS/MS .
Q. How can structure-activity relationship (SAR) studies guide the design of target-specific derivatives?
- Substituent libraries : Synthesize analogues with varied aryl (e.g., fluorophenyl, methoxyphenyl) and sulfonyl groups to map activity trends .
- Targeted modifications :
- Crystallographic data : Align molecular conformations (e.g., planar pyrazole rings) with target active sites (e.g., kinase ATP pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
